Chlorothalonil's 4-hydroxy metabolite resists GC-MS detection and persists in groundwater, serum, and crops. EFSA/WHO require independent monitoring. Our ≥98% HPLC reference standard (CAS 28343-61-5) ensures precise LC-MS/MS quantification to 0.01 mg/kg, covering environmental, food safety, and exposure biomonitoring workflows. Single lot, certificate of analysis included.
4-Hydroxy-2,5,6-trichloroisophthalonitrile (CAS 28343-61-5), commonly identified as 4-hydroxychlorothalonil or SDS-3701, is the primary environmental and biological metabolite of the widely utilized fungicide chlorothalonil. In industrial and analytical procurement, it is exclusively sourced as a high-purity reference standard for regulatory compliance and exposomics. Unlike its parent compound, this specific metabolite exhibits significantly enhanced polarity, water solubility, and environmental persistence [1]. Because of these distinct physicochemical properties, global regulatory bodies such as the European Food Safety Authority (EFSA) and the World Health Organization (WHO) have established independent residue definitions and maximum limits for it, making the procurement of this exact compound mandatory for certified agricultural, environmental, and food safety testing workflows [2].
Analytical reference standard for environmental monitoring and crop residue analysis
Independent metabolite quantification distinct from parent chlorothalonil
High-purity metabolite required for toxicological and fate studies
Relying on the parent compound chlorothalonil as a proxy for total contamination fails due to the drastically different physicochemical and analytical behavior of the 4-hydroxy metabolite. From a laboratory workflow standpoint, standard gas chromatography-mass spectrometry (GC-MS) protocols optimized for the parent compound often fail to accurately capture 4-hydroxy-2,5,6-trichloroisophthalonitrile due to its strong polarity and high boiling point, necessitating targeted LC-MS/MS methodologies [1]. Furthermore, in environmental matrices, the parent compound degrades rapidly into the 4-hydroxy form; therefore, generic substitution or omission of this specific metabolite standard leads to severe underreporting of toxicological risks and guaranteed regulatory non-compliance in water and soil monitoring programs [2].
The hydroxylated metabolite exhibits lower log P and higher water solubility than chlorothalonil, altering extraction efficiency and environmental fate modeling.
Reported higher toxicity and oxidative stress induction compared to the parent compound may significantly affect hazard assessments if proxy data are used.
The metabolite suppresses anaerobic biodegradation of chlorothalonil at residue concentrations above a specific threshold, a regulatory role absent in the parent.
4-Hydroxy-2,5,6-trichloroisophthalonitrile exhibits a fundamentally different environmental partitioning profile compared to its parent compound, necessitating its specific inclusion in aquatic monitoring panels. Quantitative analysis demonstrates that the 4-hydroxy metabolite has a significantly lower octanol-water partition coefficient (LogP) than chlorothalonil, driving its preferential migration into surface runoff and groundwater [1].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | LogP = 1.1 |
| Comparator Or Baseline | Chlorothalonil (Parent Compound): LogP = 2.9 |
| Quantified Difference | 1.8 unit reduction in LogP, indicating exponentially higher water solubility and mobility. |
| Conditions | Standard physicochemical profiling for environmental risk assessment. |
Procurement of this specific standard is mandatory for water quality laboratories, as the parent compound's low solubility makes it an inadequate marker for actual aquatic contamination.
The metabolic conversion of chlorothalonil to its 4-hydroxy derivative does not represent a detoxification pathway; rather, it generates a significantly more hazardous compound. In mammalian models, 4-hydroxy-2,5,6-trichloroisophthalonitrile demonstrates a drastically lower lethal dose threshold compared to the parent fungicide[1]. This heightened toxicity is the primary driver for independent Maximum Residue Limits (MRLs) established by global health authorities.
| Evidence Dimension | Acute Oral Toxicity (LD50) |
| Target Compound Data | LD50 = 332 mg/kg |
| Comparator Or Baseline | Chlorothalonil (Parent Compound): LD50 > 10,000 mg/kg |
| Quantified Difference | Approximately 30-fold higher acute oral toxicity for the 4-hydroxy metabolite. |
| Conditions | In vivo mammalian acute oral toxicity assay (rats). |
Toxicology labs and agrochemical formulators must procure this exact metabolite to accurately model the severe downstream biological risks that the parent compound alone does not exhibit.
In advanced multi-residue methodologies such as modified QuEChERS, 4-hydroxy-2,5,6-trichloroisophthalonitrile requires distinct analytical parameters. When utilizing Atmospheric Pressure Chemical Ionization (APCI) in negative mode, chlorothalonil can undergo hydrolytic dechlorination, forming a parent ion identical to the 4-hydroxy metabolite. Therefore, exact chromatographic separation using high-purity standards is required to differentiate the two [1].
| Evidence Dimension | Chromatographic Retention Time (LC-MS/MS APCI-neg) |
| Target Compound Data | Retention time ~1.1 min |
| Comparator Or Baseline | Chlorothalonil (Parent Compound): Retention time ~2.3 min |
| Quantified Difference | 1.2 minute baseline separation required to prevent false quantification. |
| Conditions | Waters Acquity BEH C18 column, APCI negative mode, gradient elution. |
Analytical laboratories must use the exact 4-hydroxy standard to establish precise retention time windows, preventing false-positive quantification caused by the parent compound's in-source degradation.
Due to its LogP of 1.1 and high environmental mobility, 4-hydroxy-2,5,6-trichloroisophthalonitrile is the primary target for groundwater and agricultural runoff testing. Laboratories must utilize this specific standard to comply with water quality directives where the parent compound is rarely detected due to rapid soil degradation [1].
In the analysis of sulfur-rich vegetables and fruits, regulatory agencies require separate quantification of this metabolite. Procurement of this standard enables LC-MS/MS workflows to accurately quantify the compound down to the 0.01 mg/kg limit of quantitation, ensuring export compliance [2].
Because 4-hydroxy-2,5,6-trichloroisophthalonitrile is highly persistent and frequently detected in human serum and breast milk, it serves as the definitive biomarker for occupational and environmental chlorothalonil exposure in epidemiological and toxicological studies [3].